![molecular formula C26H30N2O4 B3436488 N,N'-1,4-cyclohexanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B3436488.png)
N,N'-1,4-cyclohexanediylbis[3-(4-methoxyphenyl)acrylamide]
説明
N,N'-1,4-cyclohexanediylbis[3-(4-methoxyphenyl)acrylamide], commonly known as CHMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including drug development, material science, and biotechnology. CHMA is a versatile molecule with a unique structure that makes it an attractive candidate for a wide range of applications.
作用機序
The mechanism of action of CHMA is not fully understood, but it is believed to be related to its ability to form self-assembled nanoparticles. These nanoparticles can interact with biological membranes, leading to changes in membrane permeability and fluidity. This, in turn, can affect the uptake of nutrients and drugs by cells, leading to cell death or inhibition of growth.
Biochemical and Physiological Effects:
CHMA has been shown to exhibit various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have demonstrated that CHMA can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and fungal growth, and modulate the activity of enzymes and proteins. In vivo studies have shown that CHMA can reduce tumor growth and improve the survival of animals with cancer. However, the long-term effects of CHMA on human health are still unknown and require further investigation.
実験室実験の利点と制限
CHMA has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. It can be used as a monomer to synthesize various functional polymers, as a ligand to immobilize enzymes and proteins, and as a drug delivery system. However, CHMA also has some limitations, such as its low solubility in water, which can affect its bioavailability and toxicity. Additionally, the toxicity of CHMA at high concentrations is still unknown, and its long-term effects on human health require further investigation.
将来の方向性
There are several future directions for the research on CHMA, including:
1. Investigating the mechanism of action of CHMA at the molecular level to understand its interactions with biological membranes and proteins.
2. Developing new methods for the synthesis of CHMA and its derivatives to improve their yield and purity.
3. Studying the toxicity of CHMA at high concentrations and its long-term effects on human health.
4. Exploring the potential applications of CHMA in drug delivery, tissue engineering, and biocatalysis.
5. Developing new functional materials based on CHMA for various applications, such as sensors, membranes, and coatings.
Conclusion:
In conclusion, CHMA is a promising compound with potential applications in various fields, including drug development, material science, and biotechnology. Its unique structure and properties make it an attractive candidate for a wide range of applications. However, further research is needed to fully understand its mechanism of action, toxicity, and long-term effects on human health. The development of new methods for the synthesis of CHMA and its derivatives and the exploration of its potential applications in various fields will pave the way for the future research on this compound.
科学的研究の応用
CHMA has been extensively studied for its potential applications in drug development, material science, and biotechnology. In drug development, CHMA has been shown to exhibit anticancer, antibacterial, and antifungal activities. It has also been investigated for its potential as a drug delivery system due to its ability to form self-assembled nanoparticles. In material science, CHMA has been used as a monomer to synthesize various functional polymers, such as hydrogels, which have applications in tissue engineering and drug delivery. In biotechnology, CHMA has been used as a ligand to immobilize enzymes and proteins for various biocatalytic reactions.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]cyclohexyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-31-23-13-3-19(4-14-23)7-17-25(29)27-21-9-11-22(12-10-21)28-26(30)18-8-20-5-15-24(32-2)16-6-20/h3-8,13-18,21-22H,9-12H2,1-2H3,(H,27,29)(H,28,30)/b17-7+,18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBNDXPBROLXNA-ZEELXFFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCC(CC2)NC(=O)C=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CCC(CC2)NC(=O)/C=C/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B3436408.png)
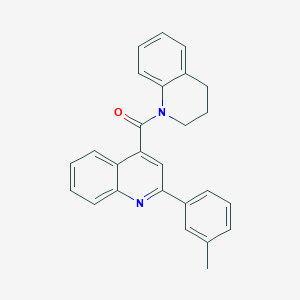
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B3436422.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B3436429.png)
![methyl 2-[(3-bromobenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3436441.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(3-fluorobenzamide)](/img/structure/B3436449.png)
![5-chloro-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3436451.png)
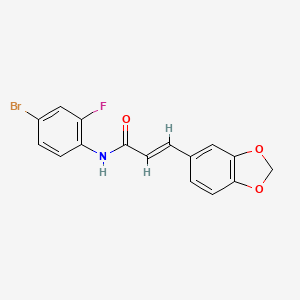
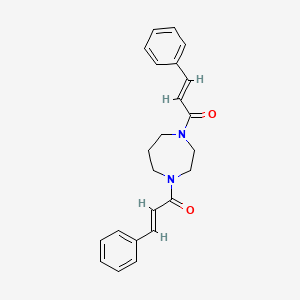
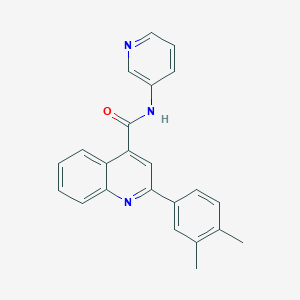
![4-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3436483.png)
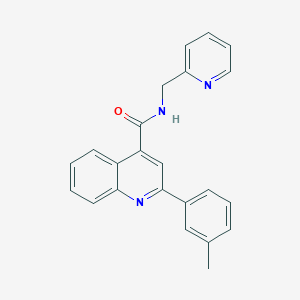
![N-[4-(aminosulfonyl)benzyl]-5-bromo-2-furamide](/img/structure/B3436511.png)